Benzothiazole, 2-ethoxy-6-methyl-(9CI)
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Overview
Description
Benzothiazole, 2-ethoxy-6-methyl-(9CI) is a chemical compound with the molecular formula C10H11NOS. It belongs to the benzothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethoxy group at the 2-position and a methyl group at the 6-position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-ethoxy-6-methyl-(9CI) typically involves the reaction of 2-aminothiophenol with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-mercaptoacetate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired benzothiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of Benzothiazole, 2-ethoxy-6-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-ethoxy-6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures ranging from 0°C to 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -10°C to 25°C.
Substitution: Halogenating agents, nitrating agents; temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Halogenated, nitrated benzothiazole derivatives.
Scientific Research Applications
Benzothiazole, 2-ethoxy-6-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-ethoxy-6-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens, leading to cell lysis. In the context of anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the ethoxy and methyl substituents.
2-Ethoxybenzothiazole: Similar structure but lacks the methyl group at the 6-position.
6-Methylbenzothiazole: Similar structure but lacks the ethoxy group at the 2-position.
Uniqueness
Benzothiazole, 2-ethoxy-6-methyl-(9CI) is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11NOS |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-ethoxy-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-12-10-11-8-5-4-7(2)6-9(8)13-10/h4-6H,3H2,1-2H3 |
InChI Key |
HKXBOZVWOCWQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(C=C2)C |
Origin of Product |
United States |
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